
Flufenpyr-ethyl CAS number and molecular
structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Flufenpyr-ethyl

Cat. No.: B062188 Get Quote

Flufenpyr-ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Flufenpyr-ethyl, a potent herbicidal agent, operates through the inhibition of the

protoporphyrinogen oxidase (PPO) enzyme, a critical component in the tetrapyrrole

biosynthesis pathway in plants. This technical guide provides an in-depth overview of

Flufenpyr-ethyl, including its chemical identity, molecular structure, and mechanism of action.

It further details experimental methodologies for its synthesis, metabolism studies in

mammalian systems, and analytical determination in environmental matrices. Quantitative data

are presented in structured tables for clarity, and key biological pathways and experimental

workflows are visualized using high-contrast, clear diagrams to facilitate understanding.

Chemical Identity and Molecular Structure
Flufenpyr-ethyl is the common name for the chemical compound ethyl {2-chloro-4-fluoro-5-[5-

methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate. Its unique molecular

structure is fundamental to its biological activity.

Table 1: Chemical Identification of Flufenpyr-ethyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b062188?utm_src=pdf-interest
https://www.benchchem.com/product/b062188?utm_src=pdf-body
https://www.benchchem.com/product/b062188?utm_src=pdf-body
https://www.benchchem.com/product/b062188?utm_src=pdf-body
https://www.benchchem.com/product/b062188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

CAS Number 188489-07-8[1]

Molecular Formula C₁₆H₁₃ClF₄N₂O₄[1]

Molecular Weight 408.73 g/mol [1]

SMILES
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C

(C=N2)C(F)(F)F)C)F)Cl

InChI

InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-

27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-

22-23)16(19,20)21/h4-6H,3,7H2,1-2H3

Mechanism of Action: Inhibition of
Protoporphyrinogen Oxidase
Flufenpyr-ethyl exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a

key enzyme in the biosynthesis of tetrapyrroles such as chlorophyll and heme.[1] This inhibition

disrupts the normal metabolic pathway, leading to the accumulation of protoporphyrinogen IX in

the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to

protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX generates

reactive oxygen species (ROS), which cause lipid peroxidation and the subsequent disruption

of cell membranes, leading to rapid cell death.
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Caption: Inhibition of Protoporphyrinogen Oxidase (PPO) by Flufenpyr-ethyl.

Experimental Protocols
Synthesis of Flufenpyr-ethyl
A general synthesis workflow for Flufenpyr-ethyl involves the reaction of a substituted phenyl-

pyridazinone intermediate with an ethyl haloacetate. The following diagram outlines the key

steps in this process.
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Caption: General Synthesis Workflow for Flufenpyr-ethyl.

A more detailed, though still generalized, experimental protocol is as follows:

Reaction Setup: Dissolve the substituted phenyl-pyridazinone intermediate in a suitable

aprotic polar solvent, such as N,N-dimethylformamide (DMF).

Deprotonation: Add a strong base, such as sodium hydride, to the solution at room

temperature to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

Nucleophilic Substitution: Cool the reaction mixture and add ethyl bromoacetate. The

phenoxide attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide

and forming the ether linkage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b062188?utm_src=pdf-body-img
https://www.benchchem.com/product/b062188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup and Extraction: After the reaction is complete, quench the reaction with water and

extract the product into an organic solvent like diethyl ether.

Purification: Wash the organic layer with aqueous solutions to remove impurities and then

dry it over an anhydrous salt (e.g., magnesium sulfate). Concentrate the solution under

reduced pressure and purify the crude product by silica gel column chromatography to yield

pure Flufenpyr-ethyl.

Metabolism of Flufenpyr-ethyl in Rats
Studies on the metabolism of Flufenpyr-ethyl in rats have shown that the compound is

extensively metabolized and excreted.[2]

Table 2: Excretion of ¹⁴C-Flufenpyr-ethyl in Rats (Single Oral Dose)[2]

Excretion Route % of Administered Dose (Mean)

Urine 47.2 - 55.5

Feces 42.0 - 46.0

Total Recovery 93.2 - 97.5

The primary metabolic transformations observed are ester hydrolysis and hydroxylation of the

pyridazine ring methyl group.[2]

Table 3: Major Metabolites of Flufenpyr-ethyl in Rats[2]

Metabolite Chemical Name

S-3153acid

[2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-

trifluoromethyl-1,6-dihydropyridazin-1-

yl)phenoxy]-acetic acid

S-3153-acid-5-CH₂OH

[2-chloro-4-fluoro-5-(5-hydroxymethyl-6-oxo-4-

trifluoromethyl-1,6-dihydropyridazin-1-

yl)phenoxy]-acetic acid
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Experimental Protocol Outline: In Vivo Rat Metabolism Study

Animal Dosing: Administer ¹⁴C-labeled Flufenpyr-ethyl (e.g., phenyl-¹⁴C) orally to rats.

Sample Collection: House the rats in metabolism cages to allow for the separate collection of

urine and feces over a set period (e.g., 7 days).

Sample Preparation for Analysis:

Urine: Directly analyze or after appropriate dilution.

Feces: Homogenize and extract with a suitable solvent system (e.g., acetonitrile/water).

Tissues: Homogenize and extract.

Analytical Method:

Quantification of ¹⁴C: Use liquid scintillation counting to determine the total radioactivity in

collected samples.

Metabolite Profiling and Identification: Employ High-Performance Liquid Chromatography

(HPLC) coupled with a radioactivity detector and a mass spectrometer (LC-MS/MS) to

separate, quantify, and identify the metabolites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b062188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing of Rats with
¹⁴C-Flufenpyr-ethyl

Collection of Urine, Feces,
and Tissues

Sample Preparation
and Extraction

Analysis

Liquid Scintillation Counting
(Total ¹⁴C)

Quantification

LC-MS/MS
(Metabolite Profiling & ID)

Identification

Data Interpretation

Click to download full resolution via product page

Caption: Workflow for a Rat Metabolism Study of Flufenpyr-ethyl.

Analytical Method for Environmental Samples
The determination of Flufenpyr-ethyl residues in environmental matrices such as soil and

water is crucial for environmental fate studies. A general analytical approach involves extraction
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followed by cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Table 4: General Parameters for LC-MS/MS Analysis

Parameter Description

Extraction Solvent Acetonitrile or Ethyl Acetate

Cleanup
Solid Phase Extraction (SPE) with cartridges

like C18 or PSA

Chromatographic Column C18 reversed-phase column

Mobile Phase
Gradient of acetonitrile and water (often with

formic acid)

Ionization Mode
Electrospray Ionization (ESI), typically in

positive mode

Detection Multiple Reaction Monitoring (MRM)

Experimental Protocol Outline: Analysis in Soil

Extraction: Extract a known weight of soil with a suitable solvent (e.g., acetonitrile) by

shaking or sonication.

Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge to remove

interfering matrix components.

Analysis: Inject the cleaned-up extract into an LC-MS/MS system for separation and

quantification.

Conclusion
Flufenpyr-ethyl is a highly effective herbicide with a well-defined mechanism of action

targeting the PPO enzyme. This guide has provided a comprehensive technical overview of its

chemical properties, biological activity, and methodologies for its synthesis and analysis. The

presented data and workflows offer a valuable resource for researchers and professionals in
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the fields of agricultural science and drug development. Further research into the specific

protein-ligand interactions and the development of more detailed analytical protocols will

continue to enhance our understanding and application of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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